molecular formula C17H19N3O3 B294080 N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide

N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide

Cat. No. B294080
M. Wt: 313.35 g/mol
InChI Key: WETZQAOJRXJOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide, also known as MPA-2, is a chemical compound that has shown potential in scientific research applications. It is a pyridinecarboxamide derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide is not fully understood. However, it has been suggested that N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide may inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This inhibition may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of certain proteins involved in cancer cell growth, such as cyclin D1 and c-Myc. N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has also been found to increase the expression of certain proteins involved in apoptosis, such as Bax and caspase-3. Additionally, N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide in lab experiments is its potential in cancer research. It has shown promising results in inhibiting the growth of various cancer cell lines and inducing apoptosis. Additionally, N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has shown potential in the treatment of neurodegenerative diseases. However, one limitation of using N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research on N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide. One direction is to investigate the potential of N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide in combination with other anticancer drugs. Another direction is to further understand the mechanism of action of N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide and its effects on gene expression. Additionally, future research could focus on the potential of N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide in the treatment of other diseases, such as inflammatory diseases and autoimmune diseases.
Conclusion:
In conclusion, N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide is a chemical compound that has shown potential in scientific research applications, particularly in cancer research and the treatment of neurodegenerative diseases. It has been synthesized through various methods and its purity can be determined through analytical techniques. The mechanism of action of N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide is not fully understood, but it has been found to inhibit the growth of cancer cells and induce apoptosis. N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the research on N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide, including investigating its potential in combination with other anticancer drugs and further understanding its mechanism of action.

Synthesis Methods

N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has been synthesized through various methods, including the reaction of 2-aminoethylpyridine with 3-methylphenoxyacetyl chloride, followed by the addition of 2-pyridinecarboxylic acid. Other methods include the reaction of 2-(3-methylphenoxy)acetic acid with 2-aminoethylpyridine, followed by the addition of acetic anhydride and 2-pyridinecarboxylic acid. The purity of N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide can be determined through various analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has shown potential in scientific research applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[2-[[2-(3-methylphenoxy)acetyl]amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-13-5-4-6-14(11-13)23-12-16(21)19-9-10-20-17(22)15-7-2-3-8-18-15/h2-8,11H,9-10,12H2,1H3,(H,19,21)(H,20,22)

InChI Key

WETZQAOJRXJOMR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NCCNC(=O)C2=CC=CC=N2

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCNC(=O)C2=CC=CC=N2

solubility

47 [ug/mL]

Origin of Product

United States

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